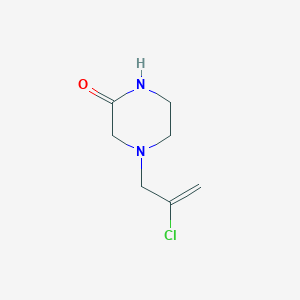
4-(2-Chloroprop-2-enyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroprop-2-enyl)piperazin-2-one, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of piperazine and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
4-(2-Chloroprop-2-enyl)piperazin-2-one acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to the receptor site and prevents the binding of glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. This results in a decrease in the activity of the receptor and a reduction in calcium influx into the cell.
Biochemical and Physiological Effects
4-(2-Chloroprop-2-enyl)piperazin-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to impair learning and memory in animal models, which is consistent with its role as an NMDA receptor antagonist. 4-(2-Chloroprop-2-enyl)piperazin-2-one has also been found to have anxiolytic and antidepressant effects, as well as antipsychotic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloroprop-2-enyl)piperazin-2-one has several advantages as a tool for scientific research. It is a highly specific NMDA receptor antagonist and has been extensively studied, making it a well-characterized compound. It is also relatively easy to synthesize and purify. However, 4-(2-Chloroprop-2-enyl)piperazin-2-one has some limitations. It has a short half-life in the body, which limits its usefulness in vivo. Additionally, it has been found to have some toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(2-Chloroprop-2-enyl)piperazin-2-one. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of research is the use of 4-(2-Chloroprop-2-enyl)piperazin-2-one as a tool to study the role of NMDA receptors in drug addiction and withdrawal. Additionally, 4-(2-Chloroprop-2-enyl)piperazin-2-one could be used to investigate the potential therapeutic effects of NMDA receptor antagonists in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-(2-Chloroprop-2-enyl)piperazin-2-one involves the reaction of 2-chloropropene with piperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of 4-(2-Chloroprop-2-enyl)piperazin-2-one can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
4-(2-Chloroprop-2-enyl)piperazin-2-one has been widely used in scientific research as a tool to study the central nervous system. It has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. 4-(2-Chloroprop-2-enyl)piperazin-2-one has also been used to study the effects of drugs on the brain and to investigate the mechanisms of drug addiction.
Propiedades
IUPAC Name |
4-(2-chloroprop-2-enyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6(8)4-10-3-2-9-7(11)5-10/h1-5H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJDCGYWORSJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCNC(=O)C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroprop-2-enyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)

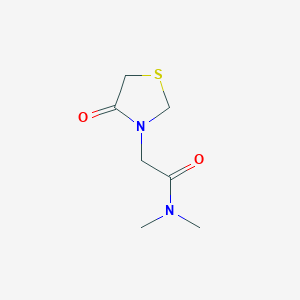
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)
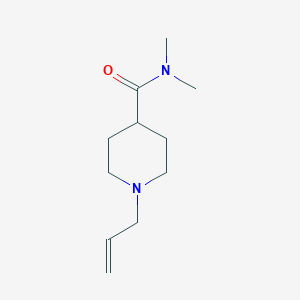
![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
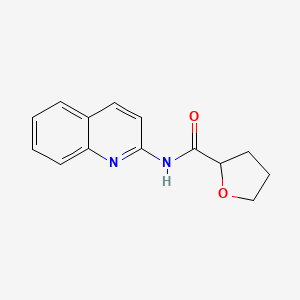
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
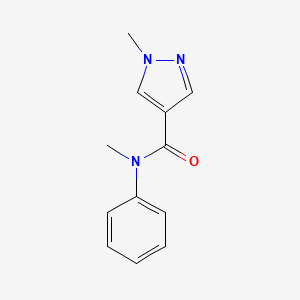
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)